2-Chloro-2-(4-nitrophenyl)acetic acid
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Overview
Description
2-Chloro-2-(4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6ClNO4 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various bioactive compounds , suggesting that 2-Chloro-2-(4-nitrophenyl)acetic acid may interact with a range of biological targets.
Mode of Action
It is likely that the compound interacts with its targets through its nitrophenyl group, which is a common feature in many bioactive compounds .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound’s bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other chemicals, which can affect the compound’s solubility, stability, and interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzenes, the class of compounds to which it belongs, can interact with various enzymes and proteins
Cellular Effects
Nitrobenzenes have been shown to have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitrobenzenes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that nitrobenzenes can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-nitrophenyl)acetic acid typically involves the nitration of 2-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the chloro group. The reaction is followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: 2-Chloro-2-(4-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Chloro-2-(4-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenylacetic acid
- 4-Chloro-2-nitrophenylacetic acid
- 2-Chloro-2-(4-nitrophenyl)propanoic acid
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2-chloro-2-(4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFWSPKIXOHWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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